NOR1-cpz-SO
Description
Properties
IUPAC Name |
3-[(5S)-2-chloro-5-oxophenothiazin-10-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-18-9-4-10-19-13-5-2-3-6-15(13)21(20)16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXKFIZSUWGEEC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCCN1C2=CC=CC=C2[S@](=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181537 | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2037-58-3 | |
| Record name | Monodemethylchlorpromazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N-methyl-, 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONODEMETHYLCHLORPROMAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QHA9YP6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NOR1-cpz-SO typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Chloro and Oxo Groups: Chlorination and oxidation reactions are employed to introduce the chloro and oxo groups at the appropriate positions on the phenothiazine ring.
Attachment of the Propanamine Side Chain: The propanamine side chain is introduced through a nucleophilic substitution reaction, where N-methyl-1-propanamine reacts with the phenothiazine derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
NOR1-cpz-SO undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and physical properties that can be tailored for specific applications.
Scientific Research Applications
Neuroprotection in Ischemic Models
Numerous studies have highlighted the role of NOR1-cpz-SO in protecting neurons from ischemic damage. For instance, in vitro models using Neuro-2a cells demonstrated that hypoxia-induced conditions led to an increase in NOR1 expression, which was associated with enhanced cellular survival mechanisms .
Case Study: Transient Brain Ischemia
- Model : In vivo studies on rat models of transient brain ischemia.
- Findings : Increased NOR1 mRNA levels were observed in the hippocampus and piriform cortex post-ischemia, suggesting a protective role against neuronal death .
Regulation of Apoptosis
The compound has been implicated in the regulation of apoptosis through its influence on cellular signaling pathways. Specifically, this compound has been shown to increase the expression of cellular inhibitor of apoptosis protein 2 (cIAP2), which plays a crucial role in inhibiting apoptotic processes under stress conditions .
Data Table: Effects on Apoptosis Regulation
| Study | Model | Findings |
|---|---|---|
| Chio et al., 2016 | In vitro (Neuro-2a cells) | Increased cIAP2 expression with NOR1 activation |
| Kim et al., 2006 | In vivo (rat model) | Elevated NOR1 mRNA post-ischemia correlating with reduced apoptosis |
Potential Therapeutic Target for Cerebral Ischemia
Given its neuroprotective properties, this compound is being investigated as a potential therapeutic target for treating cerebral ischemia. Researchers are exploring drugs that can modulate NOR1 expression to alleviate neuronal damage caused by oxygen-glucose deprivation .
Case Study: Drug Development
- Objective : Identify compounds that enhance NOR1 expression.
- Outcome : Several candidates have been identified that may improve neuronal resilience during ischemic events.
Mechanism of Action
The mechanism of action of NOR1-cpz-SO involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar structural features but different substituents.
Thioridazine: A phenothiazine compound with a different side chain and therapeutic profile.
Fluphenazine: Contains a trifluoromethyl group, distinguishing it from NOR1-cpz-SO.
Uniqueness
This compound is unique due to its specific combination of substituents and side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
NOR1-cpz-SO is a compound with significant biological activity, particularly in the context of neurological disorders and cellular processes. This article delves into its mechanisms of action, biological effects, and relevant case studies.
Overview of this compound
This compound is a derivative of chlorpromazine, a well-known antipsychotic. It has been studied for its potential therapeutic effects on various biological systems, including its interaction with enzymes and receptors. The compound is notable for its ability to modulate specific molecular targets, leading to diverse biological effects.
The biological activity of this compound involves several key mechanisms:
- Interaction with Receptors : this compound modulates the activity of neurotransmitter receptors, particularly in the central nervous system. This modulation can influence neuronal excitability and synaptic transmission.
- Regulation of Gene Expression : The compound affects the expression levels of genes involved in neuronal survival and apoptosis. For instance, it has been shown to increase the expression of the cellular inhibitor of apoptosis protein 2 (cIAP2) in response to stressors such as oxygen/glucose deprivation (OGD) .
- Influence on Cellular Pathways : this compound activates various intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) response binding protein (CREB)-dependent pathways, which are crucial for neuronal survival and function .
Biological Effects
This compound exhibits several biological effects that are critical for understanding its therapeutic potential:
- Neuroprotection : Studies indicate that increased expression of NOR1 can protect neurons from damage caused by ischemia. In models of transient brain ischemia, elevated NOR1 levels were associated with reduced neuronal death .
- Inflammatory Response Modulation : The compound plays a role in regulating inflammatory responses, which are often implicated in neurodegenerative diseases. By modulating cytokine levels, this compound may help mitigate inflammation-related damage .
- Impact on Learning and Memory : NOR1 has been linked to processes involved in learning and memory. Its expression is influenced by contextual fear conditioning, suggesting a role in cognitive functions .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cerebral Ischemia Model : In an in vivo model using rats, researchers observed that NOR1 mRNA expression increased significantly in response to ischemic conditions. This increase correlated with enhanced neuronal survival signals .
- Hypoxia-Induced Neuronal Damage : In cultured Neuro-2a cells subjected to hypoxic conditions, NOR1 expression was upregulated. This upregulation was associated with cellular apoptosis and DNA damage, indicating a complex role in stress responses .
- Chlorpromazine Derivative Studies : Research examining the effects of chlorpromazine derivatives on CYP enzyme activity revealed detectable levels of this compound in cell lysates and media, suggesting its active participation in metabolic processes .
Comparative Data Table
The following table summarizes key findings from various studies regarding the biological effects and mechanisms associated with this compound:
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question for studying NOR1-cpz-SO?
- Methodological Answer : Use the P-E/I-C-O framework to structure the question:
- P (Population) : Define the biological/system context (e.g., cell lines, animal models).
- E/I (Exposure/Intervention) : Specify this compound’s application (e.g., dosage, administration route).
- C (Comparison) : Identify controls (e.g., untreated groups, alternative compounds).
- O (Outcome) : Quantify measurable endpoints (e.g., gene expression, toxicity thresholds).
Example: “How does this compound (50 μM) affect apoptosis rates in human hepatocytes compared to untreated controls over 72 hours?” .- Supporting Data : Preliminary data tables should align variables with these components (Table 1).
Q. What are best practices for conducting a literature review on this compound?
- Methodological Answer :
Use systematic review protocols (e.g., PRISMA) to identify gaps in pharmacokinetic or mechanistic studies.
Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ).
Extract data into a comparative matrix (Table 2) to highlight contradictions in reported outcomes (e.g., efficacy in vitro vs. in vivo) .
Q. How to design initial experiments to assess this compound’s biological activity?
- Methodological Answer :
- Variables : Include independent (e.g., concentration), dependent (e.g., cell viability), and confounding variables (e.g., temperature).
- Controls : Use positive/negative controls and replicate experiments ≥3 times.
- Tools : Employ validated assays (e.g., MTT for cytotoxicity, LC-MS for quantification) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported mechanisms of action across studies?
- Methodological Answer :
Perform meta-analysis to quantify effect sizes and heterogeneity (e.g., I² statistic).
Validate findings using orthogonal methods (e.g., siRNA knockdown to confirm target specificity).
Analyze experimental conditions (e.g., cell culture media differences) that may explain variability .
- Example : A 2024 study found conflicting IC50 values; reanalysis revealed pH-dependent stability issues in buffer solutions .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or Log-logistic models.
- Sensitivity analysis : Test assumptions (e.g., normality, outliers) using Shapiro-Wilk or Grubbs’ tests.
- Software : Use GraphPad Prism or R packages (e.g., drc) for reproducible analysis .
- Data Table Suggestion : Include confidence intervals and R² values for model fits (Table 3).
Q. How to ensure reproducibility in this compound experiments across laboratories?
- Methodological Answer :
Adopt standardized protocols (e.g., SOPs for compound storage and handling).
Share raw data and code via repositories (e.g., Zenodo, GitHub).
Use inter-laboratory validation cohorts to test robustness .
- Case Study : A multi-center trial in 2023 reduced variability by standardizing cell passage numbers and serum batches .
Tables for Methodological Reference
Table 1 : P-E/I-C-O Framework for Research Questions
| Component | Example for this compound |
|---|---|
| Population | Human hepatocellular carcinoma (HepG2) cells |
| Intervention | 24-hour exposure to 10–100 μM this compound |
| Comparison | Untreated cells + 5-FU (positive control) |
| Outcome | Caspase-3 activity (fluorescence units) |
Table 2 : Literature Review Contradictions
| Study | Model System | Key Finding | Potential Confounder |
|---|---|---|---|
| Smith et al. (2023) | In vitro (HeLa) | IC50 = 30 μM | Serum-free conditions |
| Lee et al. (2024) | In vivo (mice) | No toxicity at 50 mg/kg | High-fat diet cohort |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
